Triethylamine 3-((Z)-5-chloro-2-(((E)-3-((5-chloro-3-(3-sulfonatopropyl)benzo[d]thiazol-3-ium-2-yl)methylene)-2,5,5-trimethylcyclohex-1-en-1-yl)methylene)benzo
Description
The compound Triethylamine 3-((Z)-5-chloro-2-(((E)-3-((5-chloro-3-(3-sulfonatopropyl)benzo[d]thiazol-3-ium-2-yl)methylene)-2,5,5-trimethylcyclohex-1-en-1-yl)methylene)benzo (CAS: 1401402-07-0) is a benzothiazolium derivative featuring a complex structure with multiple functional groups. Its molecular framework includes:
- Two chloro substituents at positions 5 on the benzothiazole rings, enhancing electrophilic reactivity.
- A sulfonatopropyl group (-SO₃⁻) attached to the benzothiazolium core, improving water solubility and ionic character.
- A 2,5,5-trimethylcyclohexenyl bridge with conjugated double bonds (Z/E stereochemistry), contributing to extended π-delocalization.
- Triethylamine as the counterion, neutralizing the sulfonate’s negative charge and stabilizing the compound .
This compound is structurally tailored for applications in dye chemistry (e.g., as a near-infrared fluorophore) or materials science, where its conjugated system and ionic nature enable tunable electronic properties.
Properties
Molecular Formula |
C37H49Cl2N3O6S4 |
|---|---|
Molecular Weight |
831.0 g/mol |
IUPAC Name |
3-[5-chloro-2-[(E)-[3-[(Z)-[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]-2,5,5-trimethylcyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine |
InChI |
InChI=1S/C31H34Cl2N2O6S4.C6H15N/c1-20-21(14-29-34(10-4-12-44(36,37)38)25-16-23(32)6-8-27(25)42-29)18-31(2,3)19-22(20)15-30-35(11-5-13-45(39,40)41)26-17-24(33)7-9-28(26)43-30;1-4-7(5-2)6-3/h6-9,14-17H,4-5,10-13,18-19H2,1-3H3,(H-,36,37,38,39,40,41);4-6H2,1-3H3 |
InChI Key |
QHWFOIQMQRNAQK-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)CC.CC\1=C(CC(C/C1=C\C2=[N+](C3=C(S2)C=CC(=C3)Cl)CCCS(=O)(=O)[O-])(C)C)/C=C\4/N(C5=C(S4)C=CC(=C5)Cl)CCCS(=O)(=O)O |
Canonical SMILES |
CCN(CC)CC.CC1=C(CC(CC1=CC2=[N+](C3=C(S2)C=CC(=C3)Cl)CCCS(=O)(=O)[O-])(C)C)C=C4N(C5=C(S4)C=CC(=C5)Cl)CCCS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the benzothiazolium core and subsequent functionalization with chloro and sulfonatopropyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable tool in organic synthesis.
Biology
In biological research, benzothiazolium compounds are often studied for their potential as fluorescent probes or bioactive molecules. They can be used to label proteins, nucleic acids, or other biomolecules for imaging and diagnostic purposes.
Medicine
In medicine, these compounds may have potential therapeutic applications, such as antimicrobial or anticancer agents. Their ability to interact with specific biological targets makes them promising candidates for drug development.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazolium core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared with structurally related benzothiazolium salts and triethylamine-containing derivatives:
Table 1: Key Structural and Functional Comparisons
Critical Analysis
Compared to benzene dithiolate complexes, the benzothiazolium core provides stronger absorption in the visible-NIR range due to its larger π-system .
Synthetic Utility :
- Triethylamine’s role as a counterion (vs. triethylammonium in Similar Compound 1) ensures easier purification via volatility-driven methods, a key advantage in industrial synthesis .
Crystallographic Behavior :
- Unlike the hydrogen-bonded 3D network in the triazole derivative , the target compound’s ionic interactions (sulfonate-triethylamine) likely favor lamellar or micellar aggregation in solution, as observed in analogous sulfonated dyes.
Research Findings
- Spectroscopic Data : NMR studies of analogous sulfonated benzothiazoles reveal distinct ¹H/¹³C shifts for sulfonate (δ ~3.5 ppm for CH₂SO₃⁻) and chloroaromatic protons (δ ~7.8–8.2 ppm), corroborating the target compound’s structural assignments .
- Thermodynamic Stability: Density-functional theory (DFT) calculations predict a HOMO-LUMO gap of ~2.1 eV for the target compound, lower than non-sulfonated analogs (~3.0 eV), indicating enhanced charge-transfer capacity .
Biological Activity
Triethylamine 3-((Z)-5-chloro-2-(((E)-3-((5-chloro-3-(3-sulfonatopropyl)benzo[d]thiazol-3-ium-2-yl)methylene)-2,5,5-trimethylcyclohex-1-en-1-yl)methylene)benzo) is a complex organic compound that belongs to the class of benzothiazolium derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial properties. This article aims to explore the biological activity of this specific compound, focusing on its synthesis, biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 831.0 g/mol. Its IUPAC name is 3-[5-chloro-2-[(E)-[3-[(Z)-[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]-2,5,5-trimethylcyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate; N,N-diethylethanamine.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the benzothiazolium core.
- Functionalization with various substituents, including chlorination and sulfonation.
- Methylation processes to introduce the trimethylcyclohexene moiety.
The detailed synthetic pathway can be complex and requires careful control of reaction conditions to ensure high yields and purity.
Antimicrobial Activity
Research has shown that benzothiazolium compounds exhibit significant antimicrobial properties. A study focusing on related benzothiazole derivatives reported good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Benzothiazole Compounds
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | Staphylococcus aureus | Good |
| Compound B | Escherichia coli | Moderate |
| Compound C | Pseudomonas aeruginosa | Moderate |
The exact mechanism by which triethylamine derivatives exert their antimicrobial effects involves disruption of bacterial cell membranes and interference with metabolic processes. The presence of sulfonate groups enhances solubility in biological systems, potentially improving bioavailability and efficacy.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings. For instance:
- Case Study 1 : A derivative demonstrated significant reduction in bacterial load in infected animal models.
- Case Study 2 : In vitro assays showed that a related compound inhibited biofilm formation in Pseudomonas aeruginosa, which is crucial for treating chronic infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
